

# (S,E)-Cyclooct-2-enol CAS number and chemical identifiers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (S,E)-Cyclooct-2-enol

Cat. No.: B12378701

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## An In-depth Technical Guide to (S,E)-Cyclooct-2-enol

This technical guide provides a comprehensive overview of **(S,E)-Cyclooct-2-enol**, a chiral cyclic alcohol of interest to researchers, scientists, and professionals in drug development. Due to the limited specific literature on this particular stereoisomer, this guide also draws upon information from closely related analogues to provide a broader context for its potential synthesis, properties, and applications.

## Chemical Identifiers and Properties

**(S,E)-Cyclooct-2-enol** is a specific stereoisomer of cyclooct-2-enol. The chemical identifiers and key properties are summarized below. Spectroscopic data such as NMR, HPLC, and LC-MS are often available from commercial suppliers upon request.

Identifier	Value
CAS Number	93301-76-9
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O
Molecular Weight	126.20 g/mol
Canonical SMILES	C1CC--INVALID-LINK--O
InChI Key	UJZBDMYKNUWDPM-VIDIWAITSA-N
Synonyms	(S,E)-Cyclooct-2-en-1-ol

## Synthesis and Experimental Protocols

The enantioselective synthesis of specific chiral cyclooctenol isomers is a challenging task in organic chemistry. While a detailed, peer-reviewed synthesis protocol specifically for **(S,E)-Cyclooct-2-enol** is not readily available in the public domain, a plausible synthetic approach can be extrapolated from established methods for analogous chiral cyclic alcohols. One such common strategy involves the kinetic resolution of a racemic mixture or an asymmetric reduction of a corresponding ketone.

Below is a representative experimental protocol for an asymmetric reduction, a common method for producing chiral alcohols.

### Representative Experimental Protocol: Asymmetric Reduction for the Preparation of **(S,E)-Cyclooct-2-enol**

Objective: To synthesize **(S,E)-Cyclooct-2-enol** from (E)-cyclooct-2-enone via asymmetric transfer hydrogenation.

Materials:

- (E)-cyclooct-2-enone
- Isopropanol (i-PrOH)
- Chiral Ruthenium catalyst (e.g., (S,S)-Ts-DENEB™)

- Potassium hydroxide (KOH)
- Anhydrous toluene
- Diethyl ether (Et<sub>2</sub>O)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

Procedure:

- **Catalyst Activation:** In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), the chiral ruthenium catalyst (0.01 eq) is dissolved in anhydrous toluene.
- **Reaction Setup:** In a separate flask, (E)-cyclooct-2-enone (1.0 eq) is dissolved in a mixture of isopropanol and toluene. A solution of KOH (0.1 eq) in isopropanol is added to this mixture.
- **Asymmetric Reduction:** The catalyst solution is transferred to the solution of the enone. The reaction mixture is stirred at a controlled temperature (e.g., 25 °C) and monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
- **Work-up:** Upon completion, the reaction is quenched by the addition of saturated aqueous NH<sub>4</sub>Cl. The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO<sub>4</sub>, filtered, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the enantiomerically enriched **(S,E)-Cyclooct-2-enol**.
- **Characterization:** The structure and enantiomeric excess of the final product are confirmed by NMR spectroscopy and chiral HPLC analysis.

## Potential Applications in Research and Drug Development

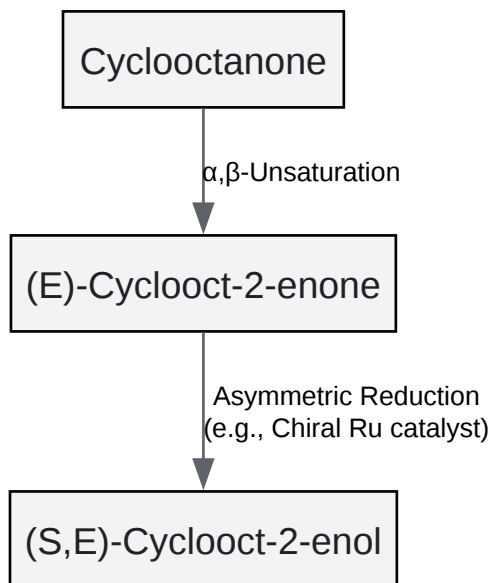
While specific applications for **(S,E)-Cyclooct-2-enol** are not extensively documented, the structural motif of a chiral cyclic alcohol is a valuable building block in medicinal chemistry. The applications of related trans-cyclooctene derivatives provide insight into its potential utility.

- **Chiral Building Block:** Enantiomerically pure cyclic alcohols are crucial intermediates in the total synthesis of complex natural products and pharmaceuticals. The stereochemistry of the alcohol and the geometry of the double bond in **(S,E)-Cyclooct-2-enol** can be used to control the stereochemical outcome of subsequent reactions.
- **Bioorthogonal Chemistry:** Trans-cyclooctenes are well-known for their application in strain-promoted alkyne-azide cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (IEDDA) reactions, which are key examples of "click chemistry". These reactions are bioorthogonal, meaning they can proceed within a biological system without interfering with native biochemical processes. While **(S,E)-Cyclooct-2-enol** itself is not the reactive species, it can serve as a precursor to more complex trans-cyclooctene probes and linkers for labeling biomolecules in living cells.
- **Ligand Synthesis:** Chiral alcohols are often used as starting materials for the synthesis of chiral ligands for asymmetric catalysis. These ligands can be used to prepare other chiral molecules with high enantioselectivity.

## Visualizations

The following diagrams illustrate a potential synthetic pathway and a conceptual workflow for the application of **(S,E)-Cyclooct-2-enol**.

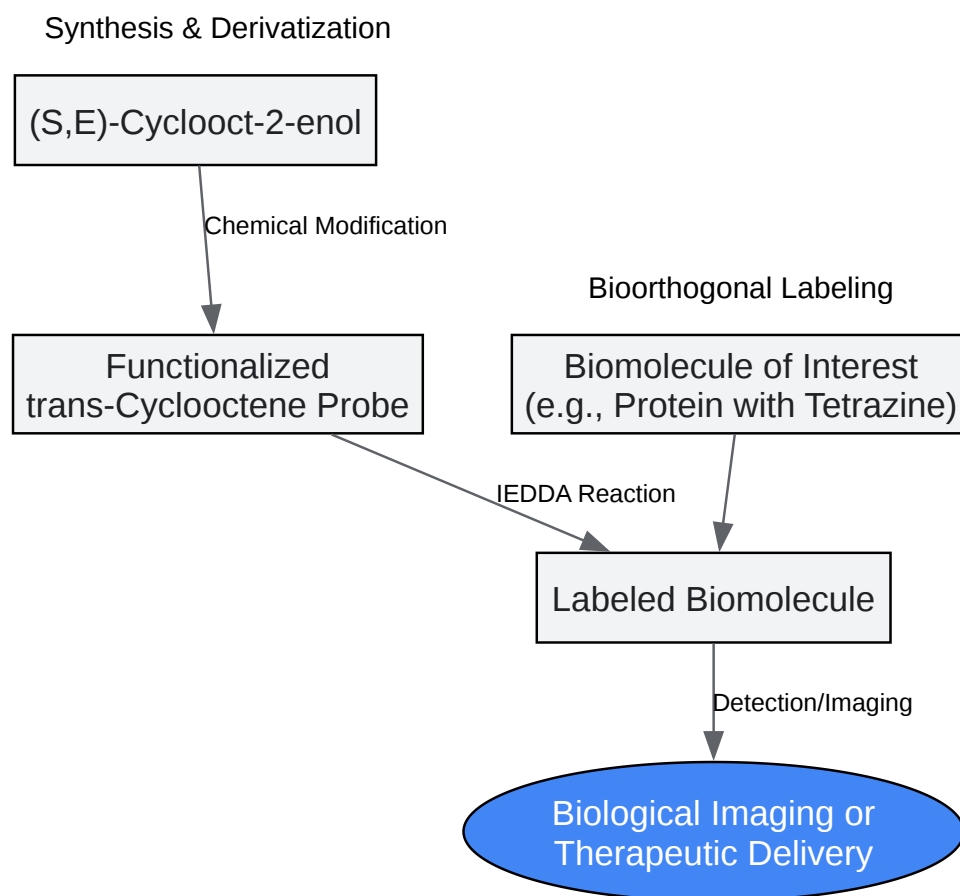
## Synthetic Pathway for (S,E)-Cyclooct-2-enol



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Caption: A plausible synthetic route to **(S,E)-Cyclooct-2-enol**.

## Conceptual Application Workflow



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Caption: A conceptual workflow for the application of **(S,E)-Cyclooct-2-enol** derivatives.

- To cite this document: BenchChem. [(S,E)-Cyclooct-2-enol CAS number and chemical identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12378701#s-e-cyclooct-2-enol-cas-number-and-chemical-identifiers\]](https://www.benchchem.com/product/b12378701#s-e-cyclooct-2-enol-cas-number-and-chemical-identifiers)

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